molecular formula C11H11N3O B5936861 5-(2-ethoxypyridin-3-yl)pyrimidine

5-(2-ethoxypyridin-3-yl)pyrimidine

Cat. No.: B5936861
M. Wt: 201.22 g/mol
InChI Key: WRBZRMWLXHRTRZ-UHFFFAOYSA-N
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Description

5-(2-Ethoxypyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 2-ethoxypyridinyl group. This structural motif confers unique electronic and steric properties, influencing its solubility, bioavailability, and interactions with biological targets.

Properties

IUPAC Name

5-(2-ethoxypyridin-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-15-11-10(4-3-5-14-11)9-6-12-8-13-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBZRMWLXHRTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxypyridin-3-yl)pyrimidine typically involves the condensation of 2-ethoxypyridine-3-carbaldehyde with guanidine or its derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the preparation of key intermediates followed by cyclization reactions. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxypyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

5-(2-Ethoxypyridin-3-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-ethoxypyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

Key structural variations among pyrimidine derivatives include substituent type (e.g., thiophene, hydroxyalkyl, aryl) and substitution patterns, which significantly impact physicochemical properties and bioactivity.

Compound Substituent at Pyrimidine C5 LogP<sup>a</sup> Molecular Weight (g/mol) Key Features
5-(2-Ethoxypyridin-3-yl)pyrimidine 2-Ethoxypyridinyl ~2.5 (estimated) ~243.3 High lipophilicity, moderate solubility
5-(3-Thiophene)pyrimidine (3a-d) 3-Substituted thiophene 1.8–2.2 250–300 Enhanced antimicrobial activity
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 2-Hydroxyethyl 0.5–1.0 ~198.2 High polarity, low metabolic stability
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-pyrimidine (Compound 2) 4-Hydroxyphenyl ~2.0 ~306.4 Hydrogen-bonding capacity, moderate solubility

<sup>a</sup> LogP values estimated based on substituent contributions.

  • Lipophilicity : The ethoxypyridinyl group in this compound increases LogP compared to hydroxyethyl or thiophene derivatives, favoring passive diffusion across biological membranes .
  • Solubility: Thiophene-containing derivatives (e.g., 3a-d) exhibit lower aqueous solubility than hydroxyethyl analogs but higher than ethoxypyridinyl derivatives due to balanced polar/nonpolar groups .
Antimicrobial Activity
  • Thiophene Derivatives (3a-d) : Compound 3b showed superior activity against E. coli (MIC: 6.25 µg/mL) and S. aureus (MIC: 3.12 µg/mL), outperforming ciprofloxacin . The thiophene moiety likely enhances target binding via π-π stacking or hydrophobic interactions.
  • Ethoxypyridinyl Analogs : While direct data are absent, ethoxy groups in similar compounds (e.g., 2-methoxypyridin-3-yl derivatives) are associated with improved bacterial membrane penetration .
Anticancer Activity
  • Thiophene Derivatives : Compound 3a demonstrated potent cytotoxicity against MCF-7 breast cancer cells (23.68% cell viability at 100 µg/mL), attributed to DNA intercalation and topoisomerase inhibition .
  • Hydroxyethyl Derivatives : Lower cytotoxicity (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione showed ~60% cell viability), likely due to reduced cellular uptake .
DNA Binding and Molecular Docking
  • Thiophene Derivatives : Strong CT-DNA interaction via groove binding (binding constants: ~10<sup>5</sup> M<sup>−1</sup>), with compound 3b showing the lowest binding energy (−7.9 kcal/mol) against GlcN-6-P synthase, a bacterial cell wall synthesis enzyme .
  • Ethoxypyridinyl Analogs: The ethoxy group may facilitate DNA minor groove binding, as seen in methoxypyridine derivatives .
Drug-Likeness and Pharmacokinetics
  • Thiophene Derivatives : Favorable drug-likeness (Lipinski’s rule compliance) with moderate bioavailability (65–70%) and plasma protein binding (~85%) .

Tables

Table 2. Molecular Docking Scores

Compound GlcN-6-P Binding Energy (kcal/mol) P38 MAPK Binding Energy (kcal/mol)
3b −7.9 −6.4
5-Fluorouracil (Control) −5.2 −4.8

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